4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
CAS No.: 926028-23-1
Cat. No.: VC2667547
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.7 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride - 926028-23-1](/images/structure/VC2667547.png)
CAS No. | 926028-23-1 |
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Molecular Formula | C15H12ClFO3 |
Molecular Weight | 294.7 g/mol |
IUPAC Name | 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoyl chloride |
Standard InChI | InChI=1S/C15H12ClFO3/c1-19-14-8-10(15(16)18)6-7-13(14)20-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3 |
Standard InChI Key | CPUSPEJOKOCVFC-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F |
Chemical Structure and Properties
Structural Characteristics
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride features a central benzene ring with three key functional groups strategically positioned:
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A benzoyl chloride group (C(=O)Cl) at position 1
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A methoxy group (OCH3) at position 3
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A 2-fluorobenzyloxy group (OCH2C6H4F) at position 4, where the fluorine atom is located at position 2 of the benzyl moiety
This arrangement of functional groups confers the molecule with both reactivity (through the benzoyl chloride) and structural rigidity (through the aromatic rings).
Physical and Chemical Properties
The compound exists as a solid at room temperature and possesses the following properties:
Property | Value |
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Molecular Formula | C15H12ClFO3 |
Molecular Weight | 294.7 g/mol |
CAS Number | 926028-23-1 |
IUPAC Name | 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoyl chloride |
Standard InChI | InChI=1S/C15H12ClFO3/c1-19-14-8-10(15(16)18)6-7-13(14)20-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3 |
Standard InChIKey | CPUSPEJOKOCVFC-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F |
Spectroscopic Data
Characterization of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Proton NMR (1H-NMR) reveals the characteristic signals for aromatic protons, methoxy group, and methylene bridge
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Carbon NMR (13C-NMR) confirms the presence of carbonyl carbon, aromatic carbons, and carbon atoms bearing functional groups
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Mass Spectrometry:
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Molecular ion peak at m/z 294.7, corresponding to the molecular weight
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Fragmentation patterns showing loss of chlorine and other functional groups
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Infrared Spectroscopy:
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Strong absorption band for the carbonyl group (C=O) typically around 1750-1780 cm-1
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Characteristic bands for C-F, C-O-C, and aromatic C=C stretching
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Synthesis Methods
Laboratory Synthesis
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically follows a multi-step process:
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Starting with 4-hydroxy-3-methoxybenzoic acid (vanillic acid)
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Etherification with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate
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Conversion of the resulting acid to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions
The reaction can be represented as:
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid + SOCl2 → 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride + SO2 + HCl
This transformation is typically conducted in an anhydrous environment to prevent hydrolysis of the product, with reflux conditions facilitating the removal of byproducts and driving the reaction to completion.
Industrial Production
For industrial-scale production, similar synthetic routes are employed with modifications to optimize yield, purity, and cost-effectiveness. Key considerations include:
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Use of continuous flow reactors rather than batch processes
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Careful control of temperature and reagent addition rates
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Efficient removal of byproducts such as SO2 and HCl
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Implementation of solvent recovery systems
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Purification through recrystallization or distillation methods
Alternative approaches may involve the use of triphosgene-dichloroethane as the chlorinating agent, as described in related benzoyl chloride syntheses . For example, a Chinese patent outlines a method for preparing o-methoxybenzoyl chloride using triphosgene-C2H4Cl2 as a sulfonyl chlorination reagent with an initiator like DMF or pyridine at reflux temperature .
Chemical Reactions
Nucleophilic Substitution
The benzoyl chloride group readily undergoes nucleophilic substitution reactions to form various derivatives:
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Amidation: Reaction with amines to form amides
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R-NH2 + 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride → 4-[(2-Fluorobenzyl)oxy]-3-methoxy-N-R-benzamide + HCl
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Esterification: Reaction with alcohols to form esters
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R-OH + 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride → 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoate-R + HCl
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Thioesterification: Reaction with thiols to form thioesters
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R-SH + 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride → 4-[(2-Fluorobenzyl)oxy]-3-methoxy-S-R-benzothioate + HCl
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These reactions typically proceed under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl produced.
Reduction
Selective reduction of the carbonyl group can be achieved using appropriate reducing agents:
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride + reducing agent → 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol
Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), with the choice depending on the desired selectivity and reaction conditions.
Applications in Research and Industry
Pharmaceutical Applications
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride serves as a crucial intermediate in pharmaceutical synthesis, contributing to the development of compounds with potential therapeutic properties:
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As a building block for creating drug candidates with specific pharmacological properties
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In structure-activity relationship (SAR) studies to optimize molecular interactions with biological targets
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For synthesizing compounds with anti-inflammatory, anticancer, or antimicrobial activities
The presence of the fluorine atom can enhance pharmacokinetic properties, including improved membrane permeability and metabolic stability.
Material Science Applications
In material science, this compound contributes to the synthesis of:
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Specialized polymers with unique physical and chemical properties
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Dendrimers and other complex molecular architectures
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Functional materials for electronics, optics, and sensing applications
The rigid aromatic structure combined with the functionality provided by the benzoyl chloride group makes it valuable for creating materials with specific mechanical or electronic properties.
Synthetic Organic Chemistry
As a versatile reagent in organic synthesis, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride enables:
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Selective functionalization of complex molecules
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Introduction of reporter groups for biological studies
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Construction of libraries of structurally diverse compounds for screening purposes
Comparative Analysis with Related Compounds
Several structural analogs of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride exist, differing in the position of substituents or the nature of the halogen atom:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | 926028-23-1 | C15H12ClFO3 | 294.7 | Reference compound |
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | 1160250-03-2 | C15H12ClFO3 | 294.7 | Fluorine at position 3 of benzyl group |
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | 1160249-86-4 | C15H12ClFO3 | 294.7 | Different positions of substituents on central ring |
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride | - | C15H12BrClO3 | 355.62 | Bromine instead of fluorine |
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride | 1160250-56-5 | C15H11Cl2FO3 | 329.1 | Additional chlorine at position 2 of benzyl group |
These structural variations can significantly influence the reactivity, physical properties, and biological activities of the compounds. The position of the fluorine atom affects the electronic distribution within the molecule, potentially altering its interactions with biological targets. Similarly, substituting fluorine with other halogens like bromine changes the size, electronegativity, and lipophilicity of the compound .
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